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molecular formula C11H11NO3 B8684785 2,2-Dimethyl-7-nitro-2h-1-benzopyran CAS No. 64169-76-2

2,2-Dimethyl-7-nitro-2h-1-benzopyran

Cat. No. B8684785
M. Wt: 205.21 g/mol
InChI Key: ACUOAQKUXNEDQR-UHFFFAOYSA-N
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Patent
US07781483B2

Procedure details

To a mixed solution of 6-amino-2,2-dimethyl-7-nitro-1-benzopyran (19.5 g, 88.7 mmol) in methanol-concentrated hydrochloric acid (1:1 v/v, 280 mL) and hypophosphorous acid aqueous solution (100 mL), an aqueous solution of sodium nitrite (12.2 g, 178 mmol) was added dropwise over 30 minutes at −3° C., and the resulting solution was stirred at room temperature until bubbling ceased. The reaction solution was diluted with ethyl acetate, washed with water and saturated sodium chloride solution. The organic phase was dried over magnesium sulfate and then concentrated under a reduced pressure. The resulting solid was recrystallized in methanol to obtain 2,2-dimethyl-7-nitro-1-benzopyran (yield: 61%).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[CH:4][C:5]2[O:10][C:9]([CH3:12])([CH3:11])[CH:8]=[CH:7][C:6]=2[CH:13]=1.N([O-])=O.[Na+]>CO.[PH2](O)=O>[CH3:11][C:9]1([CH3:12])[CH:8]=[CH:7][C:6]2[CH:13]=[CH:2][C:3]([N+:14]([O-:16])=[O:15])=[CH:4][C:5]=2[O:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
NC=1C(=CC2=C(C=CC(O2)(C)C)C1)[N+](=O)[O-]
Name
Quantity
12.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
280 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
[PH2](=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until bubbling
ADDITION
Type
ADDITION
Details
The reaction solution was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized in methanol

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C=C1)C=CC(=C2)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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